molecular formula C7H14N2O2 B14014577 n,n'-Methanediylbis(n-ethylformamide) CAS No. 5441-41-8

n,n'-Methanediylbis(n-ethylformamide)

Cat. No.: B14014577
CAS No.: 5441-41-8
M. Wt: 158.20 g/mol
InChI Key: YNIMIEDARPMFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Methanediylbis(N-ethylformamide) is a bis-amide compound characterized by a central methane (-CH2-) bridge linking two N-ethylformamide moieties. Its molecular formula is C₉H₁₆N₂O₂, and it features two ethyl groups attached to the nitrogen atoms of the formamide functional groups. This structural configuration imparts moderate hydrophobicity compared to shorter-chain analogs, influencing its solubility and reactivity in organic and aqueous systems .

Properties

CAS No.

5441-41-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-ethyl-N-[[ethyl(formyl)amino]methyl]formamide

InChI

InChI=1S/C7H14N2O2/c1-3-8(6-10)5-9(4-2)7-11/h6-7H,3-5H2,1-2H3

InChI Key

YNIMIEDARPMFJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CN(CC)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-Methanediylbis(n-ethylformamide) typically involves the reaction of ethylamine with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions generally include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of n,n’-Methanediylbis(n-ethylformamide) may involve continuous flow reactors to ensure consistent quality and high yield. The process would include the precise control of reactant concentrations, temperature, and pressure to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

n,n’-Methanediylbis(n-ethylformamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The formamide groups can participate in substitution reactions, where other functional groups replace the formamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

n,n’-Methanediylbis(n-ethylformamide) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n,n’-Methanediylbis(n-ethylformamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Amide Functionality

Compound Name Substituents on Amide Nitrogen Hydrophobicity Key Applications Reference
N,N'-Methanediylbis(N-ethylformamide) Ethyl groups Moderate Organic synthesis, polymer additives
N,N’-Methanediylbis(N-methylformamide) Methyl groups Low Solvents, catalysis
N,N’-Methanediylbis(N-propylformamide) Propyl groups High Surfactants, drug delivery

Key Findings :

  • Ethyl substituents balance hydrophobicity and solubility, making the compound suitable for reactions requiring moderate polarity .
  • Methyl groups (as in N-methylformamide analogs) enhance solubility in polar solvents but reduce thermal stability .
  • Longer alkyl chains (e.g., propyl or heptanamide) increase hydrophobicity, favoring applications in surfactants or lipid membrane interactions .

Impact of Bridge Type on Reactivity

Compound Name Bridge Structure Stability Unique Reactivity Reference
N,N'-Methanediylbis(N-ethylformamide) Methanediyl (-CH2-) Moderate Flexible coordination with metals
N,N’-Ethane-1,2-diylbis(N-ethylformamide) Ethane-1,2-diyl (-CH2-CH2-) Higher rigidity Enhanced thermal stability
N,N’-Benzylidenebis(N-ethylformamide) Aromatic (-C6H4-) High UV stability, photochemical applications

Key Findings :

  • Methanediyl bridges offer conformational flexibility, enabling applications in metal coordination chemistry .
  • Ethane-1,2-diyl bridges introduce rigidity, improving thermal stability for high-temperature processes .
  • Aromatic bridges (e.g., benzylidene) enhance UV resistance but reduce solubility in non-polar media .

Functional Group Variations

Compound Name Functional Groups Biological Activity Industrial Use Reference
N,N'-Methanediylbis(N-ethylformamide) Formamide Limited antimicrobial activity Polymer crosslinking agents
N,N'-Methanediylbis(N-ethylacetamide) Acetamide Moderate antioxidant potential Plasticizers, adhesives
N,N’-Methanediylbis(2,6-diisopropylphenylformamidine) Formamidine with bulky aryl groups High antimicrobial activity Ligands for metal complexes

Key Findings :

  • Formamide groups exhibit lower bioactivity compared to formamidine derivatives , which show enhanced antimicrobial properties due to electron-rich nitrogen centers .
  • Bulky substituents (e.g., 2,6-diisopropylphenyl) in formamidine analogs improve ligand-metal binding but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.